molecular formula C8H8BrN3S B11778163 5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile

5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile

Cat. No.: B11778163
M. Wt: 258.14 g/mol
InChI Key: QPVIJHVIDZHMJT-UHFFFAOYSA-N
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Description

5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C8H8BrN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with isopropylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

5-Bromo-2-(isopropylthio)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

5-bromo-2-propan-2-ylsulfanylpyrimidine-4-carbonitrile

InChI

InChI=1S/C8H8BrN3S/c1-5(2)13-8-11-4-6(9)7(3-10)12-8/h4-5H,1-2H3

InChI Key

QPVIJHVIDZHMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C#N)Br

Origin of Product

United States

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